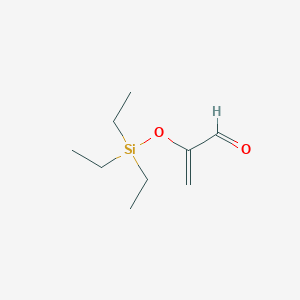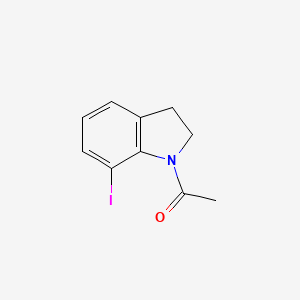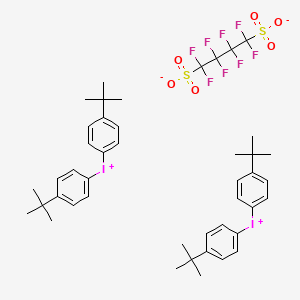
Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products and synthetic materials. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate can be synthesized through a multi-step process involving the reaction of carboxylic acids with alcohols in the presence of acid catalysts. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol under acidic conditions to form the ester . The reaction typically requires heating and the use of a strong acid like sulfuric acid as a catalyst .
Industrial Production Methods
In an industrial setting, the production of esters like this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous reactors and advanced separation techniques to isolate the desired ester from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols.
Substitution: Amides or different esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The specific molecular targets and pathways depend on the context of its application, such as its antimicrobial or antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate can be compared with other esters that have similar structures but different functional groups. Some similar compounds include:
Ethyl acetate: A simple ester with a fruity aroma, commonly used as a solvent.
Methyl butanoate: Another ester with a pleasant smell, used in flavorings and fragrances.
Ethyl eicosapentaenoate: An ester of eicosapentaenoic acid, used in medical applications for its cardiovascular benefits.
Eigenschaften
Molekularformel |
C20H18O3 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
ethyl (Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate |
InChI |
InChI=1S/C20H18O3/c1-2-23-20(22)18(15-17-11-7-4-8-12-17)19(21)14-13-16-9-5-3-6-10-16/h3-12,21H,2,15H2,1H3/b19-18- |
InChI-Schlüssel |
NHUJELSFRYDQAJ-HNENSFHCSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C(/C#CC1=CC=CC=C1)\O)/CC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C(=C(C#CC1=CC=CC=C1)O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


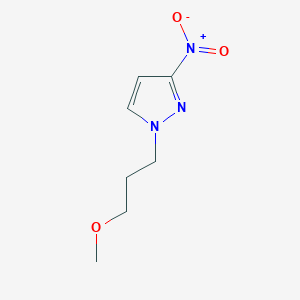
![(3R,2'R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid](/img/structure/B13916042.png)
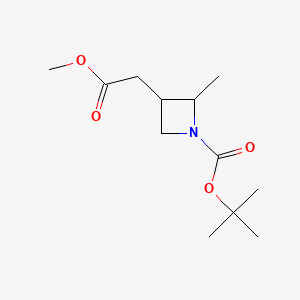
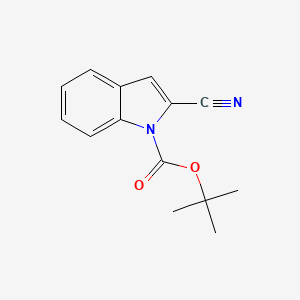
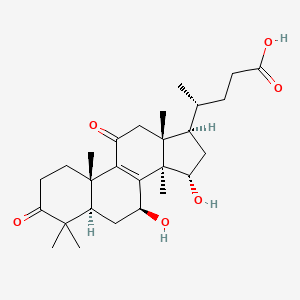
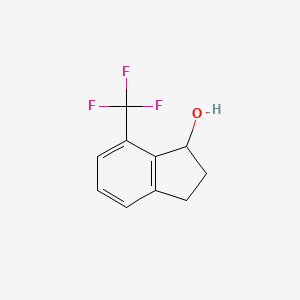
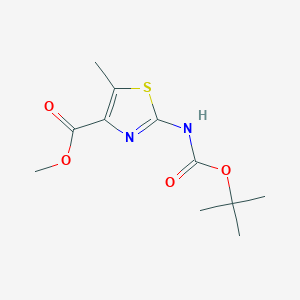
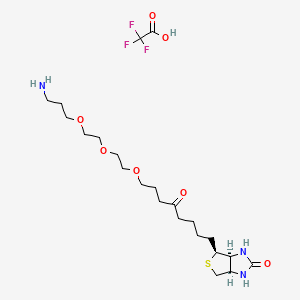
![[(6R,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13916074.png)
![4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester](/img/structure/B13916085.png)
